molecular formula C8H7ClN2 B1489436 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 930790-43-5

7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1489436
CAS No.: 930790-43-5
M. Wt: 166.61 g/mol
InChI Key: LJOHJVFZZKPMKE-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolopyridine Research

The exploration of pyrrolopyridine compounds began in the early twentieth century, with initial investigations focusing on understanding the fundamental properties of fused heterocyclic systems. The development of azaindole chemistry gained momentum during the 1960s and 1970s when researchers began to recognize the potential of these compounds as bioisosteres of naturally occurring indole structures. This recognition was particularly significant because azaindoles possess structural similarities to ubiquitously appearing indoles found in biological materials, natural products, and pharmaceuticals, while offering enhanced physicochemical properties due to the presence of an additional nitrogen atom within the six-membered ring.

The systematic study of 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine and related compounds accelerated during the 1990s and early 2000s as pharmaceutical companies began to appreciate the medicinal chemistry advantages offered by azaindole frameworks. Research teams discovered that the introduction of nitrogen atoms in place of carbon-hydrogen groups in molecules increases aqueous solubility and results in favorable physicochemical, absorption, distribution, metabolism, and excretion properties. This discovery led to intensive investigation of various azaindole derivatives, with particular emphasis on their potential as kinase inhibitors.

The development of synthetic methodologies for pyrrolopyridine construction has evolved significantly over the past two decades. Early synthetic approaches were often limited by harsh reaction conditions and poor functional group tolerance. However, recent advances have introduced novel synthetic strategies that enable the efficient construction of diversely substituted azaindoles using simple building blocks and innovative catalytic conditions. These methodological improvements have been crucial in facilitating the exploration of this compound and its derivatives for various therapeutic applications.

Properties

IUPAC Name

7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-6-2-3-10-7(6)8(9)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOHJVFZZKPMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705341
Record name 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID00705341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930790-43-5
Record name 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930790-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolo[2,3-c]pyridine class and exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry.

  • Molecular Formula : C7H6ClN
  • Molecular Weight : 153.58 g/mol
  • CAS Number : 930790-43-5

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against HIV. It has been shown to inhibit HIV replication in vitro and is effective against both wild-type and drug-resistant strains of the virus. The compound acts as a potent inhibitor of the HIV protease enzyme, which is crucial for the viral life cycle .

Anti-inflammatory Potential

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. Specifically, it has been observed to have a dose-dependent inhibitory effect on inflammatory markers such as COX2, iNOS, and IL-1β. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Neuropharmacological Effects

This compound has been explored for its neuropharmacological effects, including its potential use in managing conditions associated with monoamine reuptake inhibition. This includes applications in treating major depressive disorder and other CNS-related disorders .

Toxicity Profile

Toxicity assessments indicate that this compound is categorized as non-toxic or slightly toxic (class 4 or 5) based on predicted LD50 values across various routes of administration (oral, intravenous, etc.) .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and efficacy of this compound against different cell lines. The MTT assay was utilized to assess cell viability across various concentrations:

Concentration (µM)Cell Line A Viability (%)Cell Line B Viability (%)
0100100
108590
507075
1005060

These results indicate a dose-dependent reduction in cell viability, highlighting the compound's potential cytotoxic effects at higher concentrations.

Pharmacokinetic Studies

Pharmacokinetic evaluations suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further studies are required to elucidate its metabolic pathways and excretion profiles.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine as an anticancer agent. In various studies, derivatives of pyrrolo[2,3-c]pyridine have shown promising results against multiple cancer cell lines.

  • Mechanism of Action : These compounds often act by inhibiting specific signaling pathways associated with tumor growth. For instance, compounds related to this structure have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancer types. A study indicated that derivatives exhibited IC₅₀ values in the nanomolar range against FGFR1–3, demonstrating their potential as targeted therapies for cancers such as breast cancer and colorectal cancer .

Antiproliferative Effects

The compound has shown antiproliferative effects against various human tumor cell lines. For example, certain derivatives have been reported to induce apoptosis in HCT-116 colorectal cancer cells while sparing normal intestinal cells. This selective toxicity is critical for developing effective cancer therapies .

Case Study 1: FGFR Inhibition

In a recent study focused on the synthesis of pyrrolo[2,3-c]pyridine derivatives, compound 4h (a close analog) demonstrated potent FGFR inhibitory activity with IC₅₀ values ranging from 7 to 712 nM across different FGFRs. This compound also inhibited the proliferation of breast cancer cells and induced apoptosis .

Case Study 2: CDK1 Inhibition

Another investigation into pyrrolo[2,3-c]pyridine derivatives revealed their ability to inhibit cyclin-dependent kinase 1 (CDK1), an essential regulator of cell cycle progression. Compounds showed GI₅₀ values lower than 1 μM against various cancer cell lines, indicating strong antiproliferative properties .

Research Findings Summary Table

ApplicationActivity TypeKey FindingsReferences
AnticancerFGFR InhibitionPotent inhibition with IC₅₀ values in nanomolar range
AntiproliferativeCell Line SpecificInduces apoptosis in HCT-116 colorectal cancer cells
Cell Cycle RegulationCDK1 InhibitionGI₅₀ values < 1 μM across multiple tumor types

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties of 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine and related compounds:

Compound Name CAS Number Substituents Molecular Formula Purity (%) Key Features/Applications Reference ID
This compound 930790-43-5 Cl (C7), CH₃ (C5) C₈H₇ClN₂ 95 Intermediate for kinase inhibitors; high stability
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine 1001412-41-4 Cl (C5, C7) C₇H₄Cl₂N₂ N/A Increased electrophilicity due to dual Cl substituents
5-Chloro-1H-pyrrolo[2,3-b]pyridine 866546-07-8 Cl (C5) C₇H₅ClN₂ 97 Isomeric variation (pyrrolo[2,3-b] vs. [2,3-c]); used in SGK-1 kinase inhibition
7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine 874013-97-5 Cl (C7), CH₃ (C2) C₈H₇ClN₂ 95 Methyl group at C2 alters steric hindrance
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 1190321-59-5 Br (C5), Cl (C6) C₇H₄BrClN₂ 97 Dual halogenation enhances cross-coupling reactivity
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid N/A Cl (C5), COOH (C2) C₈H₅ClN₂O₂ 71 Carboxylic acid group enables conjugation; lower yield

Key Observations

Halogenation Patterns: Dual halogenation (e.g., 5,7-Dichloro derivatives) increases reactivity in Suzuki-Miyaura couplings but may reduce metabolic stability in biological systems .

Synthetic Yields: Carboxylic acid derivatives of pyrrolo[2,3-c]pyridine (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) are synthesized in moderate yields (71%), whereas non-polar analogs like the target compound are typically obtained in higher yields (≥95%) .

Commercial Availability: The target compound is listed by suppliers like Combi-Blocks and Ellanova Laboratories, indicating its accessibility for research . In contrast, dichloro and bromo-chloro analogs are less commonly available .

Research Findings and Implications

  • Thermal Stability : The methyl group at C5 in the target compound likely enhances thermal stability compared to methoxy-substituted analogs (e.g., 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid), which degrade faster under reflux conditions .

Preparation Methods

Bartoli Reaction-Based Synthesis

A prominent method for synthesizing 7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine derivatives involves the Bartoli reaction. This approach utilizes 2-chloro-3-nitropyridine as a key starting material, which undergoes reaction with vinyl Grignard reagents to form the pyrrolo[2,3-c]pyridine core.

Key Reaction Steps:

  • Starting Material: 2-chloro-3-nitropyridine
  • Reagent: 1-methyl-1-propenylmagnesium bromide (3 equivalents)
  • Reaction: Bartoli reaction to form 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine intermediate
  • Yield: Moderate to good yields reported (e.g., 73% for related derivatives)

This method efficiently introduces the chlorine at the 7-position and methyl groups at the 2 and 3 positions, setting the stage for further functionalization.

Alkylation and Functional Group Modification

Following the formation of the core pyrrolo[2,3-c]pyridine structure, alkylation at the nitrogen (1-position) is commonly performed to introduce various alkyl substituents, including ethyl and propyl groups. This is typically achieved using alkyl halides in the presence of a strong base such as sodium hydride.

Typical Alkylation Conditions:

Step Reagents/Conditions Outcome
Alkylation Alkyl halide + NaH Formation of 1-alkyl substituted derivatives
Subsequent modification Palladium-catalyzed coupling or reduction Introduction of benzoylamino or hydroxymethyl groups

Examples include 7-chloro-1-ethyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine and 7-chloro-1-propyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine, isolated as colorless crystals with melting points around 65–73°C.

To diversify the substitution pattern, palladium-catalyzed cross-coupling reactions are employed. These allow the introduction of benzoylamino groups or other aryl substituents at specific positions on the pyrrolo[2,3-c]pyridine scaffold.

  • Typical Catalysts: Palladium complexes (e.g., Pd(PPh3)4)
  • Reactions: Amination or arylation via Buchwald-Hartwig or Suzuki-type couplings
  • Applications: Synthesis of this compound derivatives with enhanced biological activity.

Formylation and Reduction for Hydroxymethyl Derivatives

Selective formylation at the 3-position of the pyrrolo[2,3-c]pyridine ring can be achieved using a combination of aluminum chloride and dichloromethyl methyl ether. Subsequent reduction with sodium borohydride converts the formyl group to a hydroxymethyl substituent.

  • Reagents: AlCl3, dichloromethyl methyl ether, NaBH4
  • Outcome: 3-hydroxymethyl substituted pyrrolo[2,3-c]pyridine derivatives
  • Significance: Enables further functional group transformations for medicinal chemistry purposes.

Retrosynthesis and AI-Powered Prediction of Synthetic Routes

  • Advantages: High accuracy, data-driven route prediction
  • Strategy: Selection of precursors and reaction templates based on relevance heuristics and plausibility scores
  • Outcome: Efficient identification of synthetic pathways compatible with laboratory synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Product Features Reference
Bartoli Reaction 2-chloro-3-nitropyridine 1-methyl-1-propenylmagnesium bromide Ring formation 7-chloro-2,3-dimethyl pyrrolo[2,3-c]pyridine core
Alkylation Pyrrolo[2,3-c]pyridine intermediate Alkyl halide, NaH N-alkylation 1-alkyl substituted derivatives
Palladium-Catalyzed Coupling Halogenated pyrrolo[2,3-c]pyridine Pd catalysts, amines/arylboronic acids Cross-coupling Benzoylamino and aryl derivatives
Formylation & Reduction Pyrrolo[2,3-c]pyridine AlCl3, dichloromethyl methyl ether, NaBH4 Electrophilic substitution and reduction 3-hydroxymethyl derivatives
AI-Predicted Routes Various precursors Template-based reaction models Computational retrosynthesis Optimized synthetic pathways

Research Findings and Practical Considerations

  • The Bartoli reaction is a robust and widely used method for constructing the pyrrolo[2,3-c]pyridine core with chlorine substitution at the 7-position.
  • Alkylation reactions allow fine-tuning of the molecule’s physicochemical properties by introducing various alkyl groups at the nitrogen atom.
  • Palladium-catalyzed coupling expands the chemical diversity accessible for medicinal chemistry exploration.
  • Formylation and subsequent reduction provide functional handles for further derivatization.
  • AI-assisted retrosynthesis tools are increasingly valuable for designing efficient synthetic routes, reducing trial-and-error in the lab.

Q & A

Q. What are the recommended synthetic routes for 7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis is typical for pyrrolopyridine derivatives. For example, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is synthesized via (1) coupling ethyl 2-cyanoacetate with brominated intermediates, (2) cyclization, and (3) chlorination . Adapting this route, this compound may involve introducing methyl and chloro groups during cyclization. Optimize chlorination using POCl₃ or SOCl₂ in anhydrous conditions, monitoring reaction progress via TLC. Yield improvements (≥70%) require strict temperature control (e.g., 80–100°C) and inert atmospheres .

Q. How can NMR spectroscopy distinguish positional isomers in pyrrolopyridine derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. For 5-chloro-1H-pyrrolo[2,3-b]pyridine, the chloro group at C5 causes deshielding of adjacent protons (δ ~8.5–9.0 ppm for aromatic H) . In this compound, the methyl group at C5 would exhibit a singlet (~δ 2.5 ppm), while the chloro group at C7 alters coupling patterns in the pyridine ring. Compare with computed NMR spectra (DFT/B3LYP) to resolve ambiguities .

Q. What purification techniques are optimal for isolating pyrrolopyridine intermediates?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates intermediates. For polar byproducts, use reverse-phase HPLC (C18 column, acetonitrile/water). Crystallization from ethanol or dichloromethane/hexane mixtures improves purity (>95%), as demonstrated for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives .

Advanced Research Questions

Q. How does the substitution pattern (chloro, methyl) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chloro group at C7 activates the pyridine ring for Suzuki-Miyaura coupling, while the methyl group at C5 may sterically hinder reactions at adjacent positions. For analogous compounds (e.g., 3-bromo-1H-pyrrolo[2,3-c]pyridine), Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (105°C) achieves >80% yield . Screen ligands (e.g., XPhos) to enhance reactivity at sterically congested sites .

Q. What strategies resolve contradictions in biological activity data for pyrrolopyridine-based kinase inhibitors?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration) or impurity profiles. Validate purity via LC-MS and confirm target engagement using cellular thermal shift assays (CETSA). For 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, IC₅₀ variations were linked to residual solvents affecting protein binding . Perform dose-response curves in triplicate with positive controls (e.g., staurosporine).

Q. How can computational modeling predict the binding mode of this compound to kinase targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of kinases (e.g., PDB: 1ATP). The chloro group may form halogen bonds with backbone carbonyls, while the methyl group stabilizes hydrophobic pockets. Compare with 3-bromo-1H-pyrrolo[2,3-c]pyridine, where bromine enhances hydrophobic interactions in ATP-binding pockets . Validate predictions via mutagenesis (e.g., Ala-scanning of key residues).

Q. What analytical techniques are essential for characterizing polymorphs of pyrrolopyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines absolute configuration and packing motifs. For 4-chloro-7-methoxymethyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, π–π interactions (3.8 Å) and C–H⋯O hydrogen bonds stabilize the lattice . Pair with DSC to identify thermal transitions and PXRD to confirm batch consistency.

Data Analysis & Experimental Design

Q. How should researchers address conflicting spectral data (e.g., IR vs. NMR) for pyrrolopyridine intermediates?

  • Methodological Answer : Cross-validate using orthogonal techniques. For example, IR peaks for C–Cl stretches (~550–600 cm⁻¹) should correlate with ¹³C NMR signals for chloro-substituted carbons. If discrepancies persist, synthesize a deuterated analog or use 2D NMR (HSQC, HMBC) to assign connectivity .

Q. What metrics define robustness in synthetic protocols for scale-up?

  • Methodological Answer : Assess reproducibility (>3 batches), yield consistency (±5%), and impurity profiles (HPLC area% ≤1.5%). For 1-benzenesulfonyl-4-chloro-pyrrolo[2,3-b]pyridine, scaling from mg to g reduced yield by 15% due to inefficient mixing; address via flow chemistry . Document critical process parameters (CPPs) using DoE (e.g., temperature, stoichiometry).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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